8-Bromooctanoic acid chemical properties and structure
8-Bromooctanoic acid chemical properties and structure
An In-depth Technical Guide to 8-Bromooctanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Bromooctanoic acid is a bifunctional organic compound featuring a terminal carboxylic acid and a primary alkyl bromide. This unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. Its ability to undergo a variety of chemical transformations at both the carboxylic acid and the alkyl bromide moieties allows for the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of 8-bromooctanoic acid, its structure, spectral characteristics, and a representative synthetic protocol.
Chemical and Physical Properties
8-Bromooctanoic acid is typically an off-white to cream-colored crystalline powder at room temperature.[1][2] It is combustible and incompatible with strong oxidizing agents and strong bases.[1][2] The compound is slightly soluble in water but soluble in organic solvents.[1][3]
Table 1: Physical and Chemical Properties of 8-Bromooctanoic Acid
| Property | Value | Source(s) |
| Appearance | Off-white to cream crystalline powder | [1][2][4] |
| Molecular Formula | C₈H₁₅BrO₂ | [1][5][6] |
| Linear Formula | Br(CH₂)₇CO₂H | |
| Molecular Weight | 223.11 g/mol | [5][6] |
| Melting Point | 35-37 °C | [3][7] |
| Boiling Point | 147-150 °C at 2 mmHg | [7] |
| Density | 1.324 g/cm³ | [2] |
| Flash Point | > 110 °C (> 230 °F) | [4] |
| Water Solubility | Slightly soluble | [1][3] |
| pKa (Predicted) | 4.77 ± 0.10 | [3] |
Chemical Structure and Identifiers
The structure of 8-bromooctanoic acid consists of an eight-carbon chain with a bromine atom at one end (position 8) and a carboxylic acid group at the other (position 1).
Table 2: Structural Identifiers for 8-Bromooctanoic Acid
| Identifier | Value | Source(s) |
| IUPAC Name | 8-bromooctanoic acid | [6] |
| CAS Number | 17696-11-6 | [1][5][6] |
| Synonyms | 8-Bromocaprylic acid, ω-Bromooctanoic acid | [1][4][8] |
| InChI | InChI=1S/C8H15BrO2/c9-7-5-3-1-2-4-6-8(10)11/h1-7H2,(H,10,11) | [6] |
| InChIKey | BKJFDZSBZWHRNH-UHFFFAOYSA-N | [6] |
| Canonical SMILES | C(CCCC(=O)O)CCCBr | [1][6] |
Spectroscopic Data
The structural features of 8-bromooctanoic acid give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR Spectroscopy : The proton of the carboxylic acid (–COOH) typically appears as a broad singlet in the downfield region of the spectrum (around 10-12 ppm).[9] The methylene protons adjacent to the bromine atom (–CH₂Br) are expected around 3.4 ppm, while the methylene protons adjacent to the carbonyl group (–CH₂COOH) are expected around 2.3 ppm. The remaining methylene protons in the alkyl chain would appear as multiplets between approximately 1.3 and 1.9 ppm.
-
¹³C NMR Spectroscopy : The carbonyl carbon (C=O) of the carboxylic acid is characteristically deshielded, appearing in the range of 170-180 ppm.[9] The carbon attached to the bromine (–CH₂Br) would be found around 33 ppm, and the carbon adjacent to the carbonyl group (–CH₂COOH) would be around 34 ppm. The other methylene carbons of the alkyl chain would appear in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy : The IR spectrum of 8-bromooctanoic acid will show a very broad O–H stretching absorption for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[9] A strong C=O stretching absorption for the carbonyl group will be present around 1710 cm⁻¹.[9] The C–Br stretching vibration typically appears in the fingerprint region, usually between 500 and 600 cm⁻¹.
Applications in Research and Development
8-Bromooctanoic acid is a versatile reagent in organic synthesis, primarily utilized as a linker or building block.[10] Its bifunctional nature allows for selective reactions at either the carboxylic acid or the alkyl bromide terminus. Common applications include:
-
Pharmaceutical Synthesis : It serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1][10]
-
Material Science : Used in the preparation of fatty acid derivatives and for surface modification, acting as a surfactant.[1][10]
-
Cross-linking Reagent : The dual functionality enables its use in cross-linking applications.[7]
-
Derivatization : It is a precursor for other functionalized octanoic acid derivatives, such as 8-mercaptooctanoic acid.[3][7]
Caption: Logical relationship of 8-Bromooctanoic acid's properties and applications.
Experimental Protocols
Synthesis of 8-Bromooctanoic Acid from Ethyl 8-Bromooctanoate
A common laboratory-scale synthesis involves the hydrolysis of the corresponding ester, ethyl 8-bromooctanoate.
Reaction: Br(CH₂)₇COOCH₂CH₃ + NaOH → Br(CH₂)₇COONa + CH₃CH₂OH Br(CH₂)₇COONa + HCl → Br(CH₂)₇COOH + NaCl
Methodology:
-
Reaction Setup: A solution of ethyl 8-bromooctanoate (1.0 g, 3.98 mmol) in ethanol (10 mL) is prepared in a suitable reaction vessel.[5]
-
Hydrolysis: The solution is cooled to 0°C, and a 1M sodium hydroxide solution (3.98 mL) is added dropwise while stirring.[5] The reaction mixture is stirred at 0°C for 5 hours.[5]
-
Acidification: Upon completion, the reaction mixture is acidified with a 1M hydrochloric acid solution.[5][7]
-
Extraction: The product is extracted with ethyl acetate (3 x 10 mL).[5][7]
-
Washing: The combined organic layers are washed sequentially with a saturated sodium bicarbonate solution (2 x 20 mL) and a saturated sodium chloride solution (2 x 20 mL).[5][7]
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 8-bromooctanoic acid.[5][7] This procedure typically affords the product as a colorless oil with a high yield (approximately 97%).[5]
Caption: Workflow for the synthesis of 8-Bromooctanoic acid via ester hydrolysis.
Safety and Handling
8-Bromooctanoic acid is classified as a corrosive substance that causes severe skin burns and eye damage.[4][6][8] It may also cause respiratory irritation.[8][11][12]
Handling Precautions:
-
Use only in a chemical fume hood.[4]
-
Wear suitable protective clothing, gloves, and eye/face protection.[4]
-
Avoid breathing dust.[8]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Store in a cool, dry, well-ventilated place in a tightly closed container.[4]
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 30 minutes and seek immediate medical attention.[4]
-
Skin: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give a cupful of water. Seek immediate medical aid.[4]
Conclusion
8-Bromooctanoic acid is a highly functionalized molecule with significant utility in synthetic chemistry. Its well-defined chemical and physical properties, coupled with its versatile reactivity, make it an important intermediate for researchers and scientists in drug development and material science. Proper handling and adherence to safety protocols are essential when working with this corrosive compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 8-Bromooctanoic Acid CAS 17696-11-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. 8-Bromooctanoic acid|lookchem [lookchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 8-Bromooctanoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. 8-Bromooctanoic acid | C8H15BrO2 | CID 548275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 8-Bromooctanoic acid | 17696-11-6 [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. capotchem.cn [capotchem.cn]
- 12. kscl.co.in [kscl.co.in]
